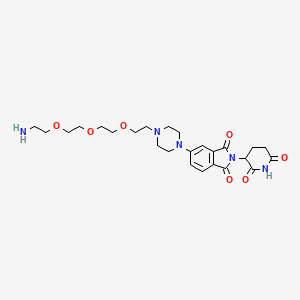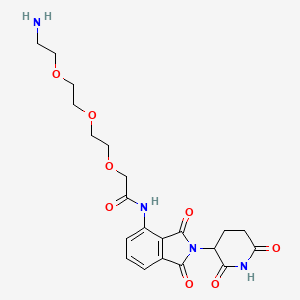
Trovoprost
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trovoprost is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist. It is primarily used to decrease intraocular pressure in patients with open-angle glaucoma and ocular hypertension . This compound is known for its high efficacy in reducing intraocular pressure and its reduced risk of off-target side effects compared to other prostaglandin analogues .
準備方法
The preparation of Trovoprost involves several key steps. The process begins with the stereoselective reduction of a compound of formula (II), resulting in a compound of formula (III). The lactone group of this compound is then reduced, and the p-phenyl-benzoyl protecting group is removed. The resulting triol is transformed by Wittig reaction into the acid of formula (VI), which is then esterified . Industrial production methods often involve the use of specific catalysts and reagents to ensure high yield and purity.
化学反応の分析
Trovoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of the lactone group.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues. Common reagents used in these reactions include N,N-diethylaniline-borane complex and Corey catalyst (CBS-oxazaborolidine). Major products formed from these reactions include various prostaglandin analogues with different pharmacological properties.
科学的研究の応用
Trovoprost has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogues and their synthesis.
Biology: this compound is used in research on cellular signaling pathways and receptor interactions.
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
作用機序
Trovoprost exerts its effects by acting as a full agonist at the prostaglandin FP receptor. This receptor is involved in the regulation of intraocular pressure. By binding to the FP receptor, this compound increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets and pathways involved include the ciliary muscle and the trabecular meshwork .
類似化合物との比較
Trovoprost is often compared with other prostaglandin analogues such as latanoprost, bimatoprost, and tafluprost. While all these compounds are used to reduce intraocular pressure, this compound is unique in its high selectivity and full agonism at the FP receptor . Studies have shown that this compound has a higher efficacy in reducing intraocular pressure compared to latanoprost and bimatoprost . Similar compounds include:
Latanoprost: Another prostaglandin analogue used for reducing intraocular pressure.
Bimatoprost: Known for its efficacy in lowering intraocular pressure but with a different side effect profile.
Tafluprost: A prostaglandin analogue with similar applications but different pharmacokinetic properties
特性
分子式 |
C26H35F3O6 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3?,13-12+/t19-,21-,22-,23+,24-/m1/s1 |
InChIキー |
MKPLKVHSHYCHOC-SSHBFGKNSA-N |
異性体SMILES |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
正規SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)


![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)






![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)

